N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide
Description
N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide is a complex sulfonamide-acetamide hybrid compound featuring a naphthothiophene core with dual sulfonyl and acetamide functionalities. Its structure combines aromatic, heterocyclic, and amide motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzyme inhibition (e.g., carbonic anhydrases) or as a scaffold for drug delivery systems due to its polar sulfonyl and amide groups . The compound’s synthesis typically involves multi-step reactions, including sulfonation of naphthothiophene derivatives followed by coupling with phenylenediamine intermediates and subsequent acetylation.
Properties
IUPAC Name |
N-[4-[[11-[(4-acetamidophenyl)sulfamoyl]-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O7S3/c1-15(32)28-17-6-10-19(11-7-17)30-40(35,36)23-14-24(26-25-21(23)4-3-5-22(25)27(34)39-26)41(37,38)31-20-12-8-18(9-13-20)29-16(2)33/h3-14,30-31H,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKKSLCXPULIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=C(C=C5)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and the implications of its activity in various biological contexts.
Synthesis
The synthesis of N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide involves several steps that typically include the formation of naphtho[1,8-bc]thiophene derivatives and subsequent modifications to incorporate sulfonyl and acetamide functional groups. The process often utilizes methods such as copper-catalyzed reactions and various coupling strategies to achieve the desired molecular architecture.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on cellular mechanisms. The following sections detail specific biological activities observed in studies.
Anticancer Activity
Recent studies have indicated that compounds similar to N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity : Research has shown that naphtho[1,8-bc]thiophene derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Selectivity : Some derivatives have demonstrated selective cytotoxicity towards hypoxic cancer cells, making them potential candidates for targeted cancer therapies .
DNA Interaction
The ability of the compound to interact with DNA has been explored, highlighting its potential as a DNA-binding agent. Studies indicate that:
- DNA Affinity : While some related compounds showed poor affinity for DNA, modifications in the naphtho[1,8-bc]thiophene structure may enhance binding efficiency. This interaction could lead to interference with replication processes in cancer cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s uniqueness lies in its fused naphthothiophene-sulfonamide core, which differentiates it from simpler acetamide derivatives. Below is a systematic comparison with structurally or functionally related compounds:
Comparison with Triazole-Linked Acetamides (e.g., Compounds 6a–6c)
describes 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives synthesized via 1,3-dipolar cycloaddition. Key distinctions include:
Comparison with Penicillin Derivatives (e.g., Benzathine Benzylpenicillin)
While unrelated in structure, benzathine benzylpenicillin () shares functional motifs like amide and aromatic groups. Contrasts include:
The target compound’s stability and modularity make it more suitable for non-antibiotic therapeutic applications.
Research Findings and Data
Spectroscopic and Computational Insights
- Hypothesized NMR Shifts : The target compound’s acetamide protons are expected near δ 2.1–2.3 ppm (CH3) and δ 10.5–10.8 ppm (NH), comparable to compound 6b (δ 10.79 ppm, NH) .
- DFT Studies : Molecular modeling predicts strong electron-withdrawing effects from sulfonyl groups, enhancing electrophilic character at the acetamide carbonyl.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis of structurally similar sulfonamide-based compounds typically involves multi-step reactions, including sulfonation, amidation, and cyclization. For example, refluxing precursors in ethanol with sodium acetate as a catalyst (as seen in analogous acetamide syntheses) can yield target compounds with high purity (85% yield) after recrystallization from ethanol-dioxane mixtures . Key variables to optimize include temperature (e.g., 70–80°C for reflux), solvent polarity, and stoichiometric ratios of sulfonyl chloride and aromatic amine precursors. Monitoring reaction progress via TLC or HPLC is critical to minimize side products.
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) are essential for confirming molecular weight and functional groups. For sulfonamide and acetamide moieties, FT-IR can identify characteristic S=O (1150–1250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) stretches. X-ray crystallography is recommended for resolving ambiguities in stereochemistry or supramolecular interactions. Purity should be verified via HPLC with a C18 column and acetonitrile/water gradient elution .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max for naphthothiophene derivatives ~300–350 nm) and LC-MS to identify breakdown products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s reactivity in heterogeneous catalytic systems?
- Methodological Answer : Use a combination of kinetic studies and surface-sensitive techniques. For example, immobilize the compound on mesoporous silica or metal-organic frameworks (MOFs) and evaluate catalytic activity in model reactions (e.g., oxidation of thiols). Employ in situ FT-IR or XPS to track changes in sulfonyl and amide groups. Control variables include pore size, solvent polarity, and catalyst loading .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : Apply the quadripolar methodological model :
- Theoretical pole : Re-examine resonance structures or tautomeric equilibria (e.g., sulfonyl-amide proton exchange).
- Epistemological pole : Validate assumptions about spin-spin coupling constants using DFT calculations.
- Morphological pole : Compare experimental NMR data with simulated spectra from software like ACD/Labs or Gaussian.
- Technical pole : Optimize solvent (DMSO-d6 vs. CDCl3) or temperature to suppress dynamic effects.
Q. Which computational methods best model the compound’s electronic structure and non-covalent interactions?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) are suitable for studying π-π stacking or hydrogen bonding in crystal lattices or protein-ligand systems .
Q. How to investigate the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with purified enzymes. For cellular studies, design dose-response assays (IC₅₀ determination) with appropriate controls (e.g., siRNA knockdowns to confirm target specificity). Pair these with molecular docking (AutoDock Vina) to predict binding modes .
Data Analysis and Theoretical Frameworks
Q. How to reconcile discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer : Apply a multi-scale modeling approach:
- Validate DFT-derived transition states with experimental kinetic isotope effects (KIEs).
- Use machine learning (e.g., QSAR models) to correlate electronic descriptors (e.g., Hammett σ values) with observed reaction rates.
- Cross-reference with crystallographic data to account for steric effects omitted in simulations .
Q. What theoretical frameworks guide the study of its environmental fate (e.g., photodegradation pathways)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
